molecular formula C8H12N5OP B1207416 Phosphemide CAS No. 882-58-6

Phosphemide

Cat. No.: B1207416
CAS No.: 882-58-6
M. Wt: 225.19 g/mol
InChI Key: IFVGFQAONSKBCR-UHFFFAOYSA-N
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Description

Phosphemide, also known as phosphazene, refers to a class of organophosphorus compounds characterized by a phosphorus (V) atom double-bonded to a nitrogen atom. These compounds can exist in various structural forms, including cyclic and linear chains. Phosphemides are known for their unique properties, such as high thermal stability, chemical resistance, and versatility in forming polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphemides can be synthesized through several methods. One common approach involves the reaction of phosphorus pentachloride (PCl5) with ammonium chloride (NH4Cl) in a high-boiling chlorinated solvent like tetrachloroethane or chlorobenzene. This reaction produces phosphonitrilic chlorides with the general formula (PNCl2)n, where n ranges from 3 to 8 . Another method involves the substitution of chlorine atoms in cyclic phosphazenes with organic nucleophiles such as RMgX or RLi to form poly(alkyl/aryl)phosphazenes .

Industrial Production Methods

Industrial production of phosphazines often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to achieve high yields and purity. For example, the reaction of PCl5 with NH4Cl is typically conducted at temperatures between 132-145°C for 6-20 hours, followed by rapid distillation and purification through recrystallization and sublimation .

Chemical Reactions Analysis

Types of Reactions

Phosphemides undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in phosphazine reactions include:

Major Products Formed

The major products formed from these reactions include phosphazene oxides, phosphine derivatives, and various substituted phosphazines with different organic groups .

Mechanism of Action

The mechanism of action of phosphazines involves their ability to act as strong bases and nucleophiles. Protonation typically occurs at the doubly bonded nitrogen atom, making them highly reactive in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the substituents attached to the phosphorus atom .

Comparison with Similar Compounds

Phosphemides are unique due to their high thermal stability and versatility in forming polymers. Similar compounds include:

Phosphemides stand out due to their ability to form both cyclic and linear structures, making them highly adaptable for various applications .

Properties

CAS No.

882-58-6

Molecular Formula

C8H12N5OP

Molecular Weight

225.19 g/mol

IUPAC Name

N-[bis(aziridin-1-yl)phosphoryl]pyrimidin-2-amine

InChI

InChI=1S/C8H12N5OP/c14-15(12-4-5-12,13-6-7-13)11-8-9-2-1-3-10-8/h1-3H,4-7H2,(H,9,10,11,14)

InChI Key

IFVGFQAONSKBCR-UHFFFAOYSA-N

SMILES

C1CN1P(=O)(NC2=NC=CC=N2)N3CC3

Canonical SMILES

C1CN1P(=O)(NC2=NC=CC=N2)N3CC3

882-58-6

Synonyms

fosfemid
phosphazine
phosphemide

Origin of Product

United States

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